Dual Functional Group Architecture
1-Piperidineacetaldehyde, 2-oxo- uniquely combines a δ-valerolactam (piperidin-2-one) core with a reactive terminal aldehyde group in a single molecular entity of molecular formula C7H11NO2 and molecular weight 141.17 g/mol [1]. This structural architecture provides two distinct reactive centers without requiring protecting group strategies. Comparative analysis against 2-piperidone (α-piperidone, MW 99.13) reveals that 2-piperidone lacks the N-alkyl side chain bearing an aldehyde, offering only the lactam nitrogen and carbonyl for derivatization [2]. Against 1-piperidineacetaldehyde diethyl acetal (CAS 3616-58-8), the diethyl acetal-protected analog lacks the free aldehyde functionality, necessitating an additional acidic deprotection step prior to aldehyde-based transformations . The topological polar surface area of 37.4 Ų for 1-Piperidineacetaldehyde, 2-oxo- [1] provides a quantitative descriptor for predicting membrane permeability relative to analogs with higher TPSA values.
| Evidence Dimension | Structural functional group architecture and molecular weight |
|---|---|
| Target Compound Data | C7H11NO2 (MW 141.17 g/mol); dual-functional: piperidin-2-one ring + free terminal aldehyde; TPSA 37.4 Ų |
| Comparator Or Baseline | Comparator 1 (2-Piperidone): C5H9NO (MW 99.13 g/mol); single lactam functionality, no pendant aldehyde. Comparator 2 (1-Piperidineacetaldehyde diethyl acetal): C11H23NO2 (MW 201.31 g/mol); acetal-protected aldehyde, no free carbonyl |
| Quantified Difference | MW difference vs. 2-piperidone: +42.04 g/mol (aliphatic chain with aldehyde). Free aldehyde vs. acetal: direct reactivity without deprotection |
| Conditions | Structural and property comparison based on established molecular descriptors |
Why This Matters
The presence of both a lactam and a free aldehyde in a single low-MW scaffold (141.17 g/mol) enables orthogonal derivatization strategies without protecting group manipulation, reducing step count in multi-step syntheses.
- [1] Chem960. 376581-12-3 (2-氧代-1-哌啶乙醛) - calculated molecular properties. View Source
- [2] MMDB. 2-Piperidinone (MMDBc0000458). View Source
